Tame
Overview
Description
Synthesis Analysis
The synthesis of TAME typically involves the reaction of methanol with isobutene or a mixture of isoamylenes, utilizing acid catalysts such as ion exchange resins. Oost and Hoffmann (1996) detailed the microkinetics of TAME's liquid-phase synthesis, highlighting the role of macroporous sulphonic acid ion exchange resin as a catalyst in a continuous-flow recycle reactor. This process is characterized by its reaction kinetics and the sorption behavior of the components, with an activation energy of 89.5 kJ/mol being determined for the forward reaction (Oost & Hoffmann, 1996).
Molecular Structure Analysis
Understanding TAME's molecular structure is crucial for comprehending its chemical behavior and applications. Puzzarini (2016) emphasized the importance of molecular structure in determining a molecule's chemical and physical properties. Advanced computational methodologies now enable accurate structural predictions, providing insights into TAME's geometrical structure and its implications on reactivity and stability (Puzzarini, 2016).
Scientific Research Applications
Geroscience and Clinical Trials : TAME is used in geroscience-guided clinical trials, specifically in the TAME (Targeting Aging with Metformin) trial. This trial uses metformin to affect molecular aging pathways, aiming to slow age-related multi-morbidity and functional decline (Justice et al., 2018).
Genetic Engineering : The TAMERE protocol enables the production of novel genetic configurations without multiple targeting and selection steps in embryonic stem cells. This makes it a potent genetic tool for complex genomic modifications, relevant in various research fields (Hérault et al., 1998).
Medical Testing : TAMe, a synthetic substrate, is used in measuring plasma prothrombin in normal and dicumarolized patients, as well as in various animal species (Glueck et al., 1954).
Drug Development : The TAME trial also explores metformin's protective effects against age-related diseases in humans, potentially paving the way for the development of more effective next-generation drugs (Barzilai et al., 2016).
Cognitive Science and AI : The TAME framework offers a non-binary, empirically-based approach for understanding and manipulating cognition in unconventional substrates. This has implications for cognitive science, evolutionary biology, regenerative medicine, and artificial intelligence (Levin, 2022).
Automata Theory : TAME simplifies specifying and reasoning about timed automata using PVS, a crucial development in computer science and engineering (Archer, 1999).
Hematology : In hematology, TAME prevents red blood cell aggregation, causing spherocytosis, thorny crenations, and slight haemolysis (Godal & Norseth, 2009).
Academic Planning : TAME, as a prototype for assistant planning in academic medical departments, generates optimal plans swiftly using Constraint Satisfaction, demonstrating its utility in organizational management (Schlenker et al., 2001).
Education Technology : In the context of education technology, the extended technology acceptance model (TAME) validates the use of computer self-efficacy in faculty members' use of technology, with a moderate influence of age group on the structural relationships among constructs (Ahmad et al., 2010).
Chemical Engineering : TAME is studied in the design of catalytic distillation units for the production of oxygenates, including tert-amyl methyl ether (TAME), highlighting its role in industrial chemistry (Bravo et al., 1993).
Human-Robot Interaction : In robotics, affective robotic behavior (TAME) can enhance the ease and pleasantness of human-robot interaction, important in the development of sociable robots (Moshkina & Arkin, 2003).
Behavioral Genetics : Research on tameness in mice, influenced by selective breeding, has shown behavioral changes potentially driven by gene expression networks, contributing to our understanding of domestication and behavior genetics (Matsumoto et al., 2020).
properties
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJXALNHKIDOD-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tame | |
CAS RN |
901-47-3 | |
Record name | α-Tosyl-L-arginine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=901-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosylarginine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL P-TOLUENESULFONYL-L-ARGININATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7BKF44U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.